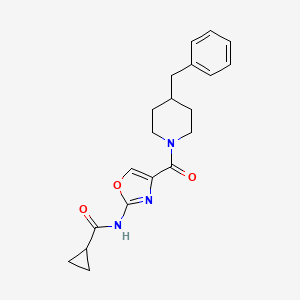

N-(4-(4-benzylpiperidine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

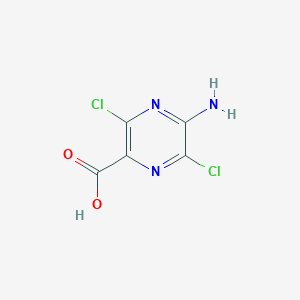

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

Oxazoline, a related compound to oxazole, is synthesized from substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The synthesis of oxazoline was first reported in 1884 .

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .

Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

科学的研究の応用

Electrophilic Aminations with Oxaziridines

Research by Andreae and Schmitz (1991) discusses electrophilic aminations using oxaziridines, which can transfer an NH group to various nucleophiles. This method facilitates the synthesis of a wide range of compounds including azines, hydrazines, and aminodicarboxylic derivatives, potentially relevant for creating structures similar to the queried compound (Andreae & Schmitz, 1991).

Microwave Assisted Synthesis of Novel Acridine-Acetazolamide Conjugates

Ulus et al. (2016) report on the synthesis of acridine-acetazolamide conjugates, investigating their inhibitory effects on human carbonic anhydrase isoforms. This study demonstrates the potential of utilizing microwave irradiation for the efficient synthesis of complex molecules, which may inspire similar approaches for synthesizing the compound (Ulus et al., 2016).

TEMPO-Catalyzed Electrochemical C–H Thiolation

Qian et al. (2017) describe a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process could offer a route to incorporate similar functionalities into the target compound, highlighting innovative synthetic pathways for complex molecules (Qian et al., 2017).

Asymmetric Syntheses of Cyclopropanecarboxylic Acids

Alcaraz et al. (1994) explore the diastereoselective cyclopropanation of monochiral olefines, leading to 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids. Their work on highly functionalized olefines may provide insight into synthesizing the cyclopropane component of the queried compound (Alcaraz et al., 1994).

Synthesis and Crystal Structure of Antiproliferative Compounds

Lu et al. (2021) detail the synthesis of a compound with significant inhibitory activity against some cancer cell lines, providing an example of the type of biological activity research that could be pursued with the queried compound (Lu et al., 2021).

将来の方向性

特性

IUPAC Name |

N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-18(16-6-7-16)22-20-21-17(13-26-20)19(25)23-10-8-15(9-11-23)12-14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMRLCTVRHNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2456105.png)

![2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456106.png)

![Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2456107.png)

![N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2456113.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2456114.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456119.png)

![1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2456123.png)